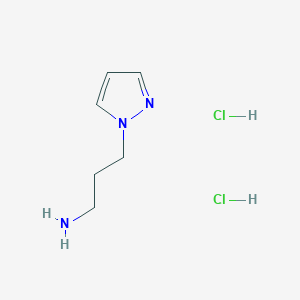
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of “3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride”, there are related studies on the synthesis and therapeutic potential of imidazole containing compounds . These compounds have been found to show a broad range of chemical and biological properties, making imidazole an important synthon in the development of new drugs .Aplicaciones Científicas De Investigación
Structural Diversity and Library Generation
The synthesis of a structurally diverse library of compounds can be achieved through reactions involving precursors related to 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride. For instance, alkylation and ring closure reactions using related ketonic Mannich bases derived from acetylthiophene have led to the creation of dithiocarbamates, thioethers, and various N-alkylated azoles, including pyrazoles. This process demonstrates the compound's utility in generating a wide array of compounds, which could be screened for various biological activities or material properties (Roman, 2013).
Catalysis and Polymerization
In the realm of catalysis and polymerization, complexes derived from bis(pyrazol-1-yl)alkanes, which can be synthesized using methods that may involve this compound or its derivatives, have been shown to act as effective catalysts. These catalysts have applications in the copolymerization of CO2 and cyclohexene oxide, demonstrating the role of pyrazole-based compounds in green chemistry and the development of environmentally friendly polymerization processes (Potapov et al., 2007).
Antimicrobial and Antioxidant Applications
Compounds synthesized using this compound as a starting point have shown promising antimicrobial and antioxidant properties. For example, pyrazole derivatives have been identified with significant antitumor, antifungal, and antibacterial pharmacophore sites, indicating the potential for developing new therapeutic agents (Titi et al., 2020). Additionally, certain synthesized pyrazole compounds exhibited significant antimicrobial activity, highlighting their potential in addressing microbial resistance (Sid et al., 2013).
Material Science and Hydrogel Modification
In material science, radiation-induced hydrogels modified with various amines, including those related to this compound, have shown enhanced swelling properties and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Target of Action
Similar compounds with pyrazole moieties have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Propiedades
IUPAC Name |
3-pyrazol-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPEDSNQGVPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




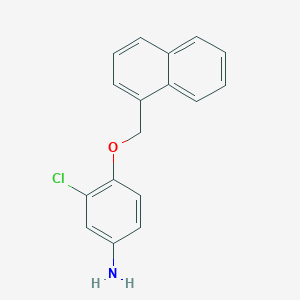

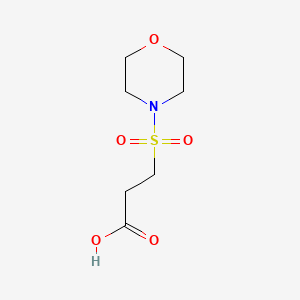
![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)
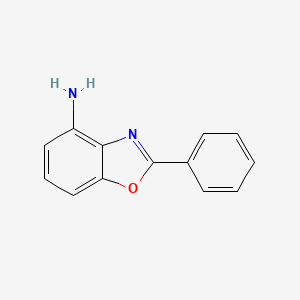

![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)
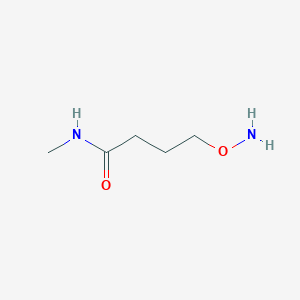
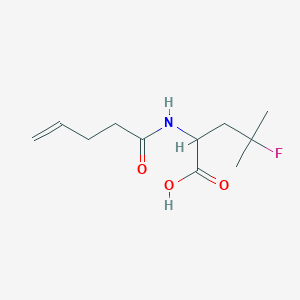

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)